molecular formula C14H24N2O3 B5276026 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE

1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE

Cat. No.: B5276026
M. Wt: 268.35 g/mol
InChI Key: JJQDXVLJMOOGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a piperidine ring substituted with a morpholine derivative, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylmorpholine with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-{4-[(2,6-DIMETHYLMORPHOLINO)CARBONYL]PIPERIDINO}-1-ETHANONE is unique due to its specific combination of the piperidine and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

1-[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-10-8-16(9-11(2)19-10)14(18)13-4-6-15(7-5-13)12(3)17/h10-11,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQDXVLJMOOGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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